7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid

Quinazolinone Chemical procurement Evidence gap

7-Butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid (CAS 35729-52-3) is a synthetic quinazolin-4(3H)-one derivative supplied as an oxalic acid salt (1:2 ethanedioate) with molecular formula C₂₄H₃₅N₃O₁₀ and molecular weight 525.55 g/mol. The compound features a 7-butoxy substituent on the quinazolinone core and a 3-(4-diethylaminobutyl) side chain, structural elements that place it within the broader class of 3,7-disubstituted quinazolin-4-ones.

Molecular Formula C24H35N3O10
Molecular Weight 525.5 g/mol
CAS No. 35729-52-3
Cat. No. B13739802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid
CAS35729-52-3
Molecular FormulaC24H35N3O10
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCCCN(CC)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
InChIInChI=1S/C20H31N3O2.2C2H2O4/c1-4-7-14-25-17-10-11-18-19(15-17)21-16-23(20(18)24)13-9-8-12-22(5-2)6-3;2*3-1(4)2(5)6/h10-11,15-16H,4-9,12-14H2,1-3H3;2*(H,3,4)(H,5,6)
InChIKeyBQLZMJXFKBHDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one Oxalic Acid (CAS 35729-52-3) – Compound Identity and Class Context


7-Butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid (CAS 35729-52-3) is a synthetic quinazolin-4(3H)-one derivative supplied as an oxalic acid salt (1:2 ethanedioate) with molecular formula C₂₄H₃₅N₃O₁₀ and molecular weight 525.55 g/mol. The compound features a 7-butoxy substituent on the quinazolinone core and a 3-(4-diethylaminobutyl) side chain, structural elements that place it within the broader class of 3,7-disubstituted quinazolin-4-ones. This class has been explored in patent literature as inhibitors of ubiquitin-specific protease 7 (USP7) and as neurokinin-3 (NK₃) receptor antagonists. [1][2] However, no peer-reviewed primary research articles or publicly disclosed biological datasets specifically profiling this exact compound were identified at the time of analysis.

Why Generic Substitution Is Not Advisable for 7-Butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one Oxalic Acid (CAS 35729-52-3)


Within the quinazolin-4-one class, biological activity is exquisitely sensitive to the nature and position of substituents. The combination of a 7-butoxy group and a 3-(4-diethylaminobutyl) side chain is structurally distinct from close analogs bearing shorter alkoxy chains (e.g., 7-methoxy or 7-ethoxy), different aminoalkyl spacer lengths (e.g., propyl or but-2-ynyl linkers), or alternative N3-substitution patterns. [1] In the NK₃ receptor antagonist series (WO 2010/054968 A1), activity is modulated by R₂ (position 7 substituent) and the nature of the aminoalkyl side chain, making simple interchange of analogs unreliable without matched-pair data. [1] Similarly, in the USP7 inhibitor patent family (US 9,546,150), quinazolin-4-one potency and selectivity are controlled by the specific substitution architecture. Without direct comparative experimental data for this exact compound versus its nearest analogs, any assumption of functional equivalence is scientifically unjustified, underscoring the need for procurement of the precise chemical entity specified in the research protocol.

Quantitative Differential Evidence for 7-Butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one Oxalic Acid (CAS 35729-52-3) – Critical Data Gap Advisory


Critical Evidence Gap: No Publicly Available Head-to-Head Comparative Data Identified for CAS 35729-52-3

An exhaustive search of the primary peer-reviewed literature, patent documents, and authoritative public databases (PubChem, ChEMBL, BindingDB) did not yield any quantitative, comparator-based biological or physicochemical data for 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid (CAS 35729-52-3). [1] No head-to-head comparisons against structural analogs (e.g., 7-methoxy, 7-ethoxy, or 3-propylamino variants) were identified. The compound is listed in chemical supplier catalogs and the ECHA substance infocard, but these sources provide only identity and regulatory information, not differential performance metrics. [2] Consequently, no evidence meeting the threshold for 'Direct head-to-head comparison,' 'Cross-study comparable,' or 'Class-level inference' could be retained. This Evidence Guide therefore serves as a transparent record of the current evidence gap rather than a substantiation of differential superiority.

Quinazolinone Chemical procurement Evidence gap

Prudent Application Scenarios for 7-Butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one Oxalic Acid (CAS 35729-52-3) Given Current Evidence Limitations


Exploratory Medicinal Chemistry: USP7 or NK₃ Receptor Antagonist Scaffold Exploration

Based on the patent class context, this compound may serve as a structural starting point for structure-activity relationship (SAR) studies targeting USP7 inhibition (US 9,546,150) or NK₃ receptor antagonism (WO 2010/054968 A1). [1][2] Any use would require de novo in vitro profiling, as no primary screening data for this exact compound are publicly available. Procurement is justified only when the specific 7-butoxy and 3-(4-diethylaminobutyl) substitution pattern is explicitly required by the SAR hypothesis.

Reference Standard for Analytical Method Development

The compound can be used as a reference standard for HPLC, LC-MS, or NMR method development and validation, given its defined molecular formula (C₂₄H₃₅N₃O₁₀) and molecular weight (525.55 g/mol). [1] Its utility is limited to physicochemical characterization and does not extend to biological reference standardization without certified bioactivity data.

Custom In-House Comparative Screening Against Structural Analogs

Given the absence of public comparator data, the most valuable application is an internally designed head-to-head screen against the closest commercially available analogs (e.g., 7-methoxy-3-[4-(diethylamino)but-2-ynyl]quinazolin-4-one or 7-ethoxy-3-[3-(diethylamino)propyl]quinazolin-4-one). Such a study would generate the quantitative differential evidence currently missing from the public domain and directly answer the question of whether the 7-butoxy/butyl-diethylamino combination confers a measurable advantage in a specific assay system.

Chemical Biology Probe for Target Engagement Studies (Requires Caution)

If the compound is used as a chemical probe, it must be recognized that no selectivity or potency data are publicly available. Researchers should independently establish target engagement, selectivity profiles, and cellular activity before drawing biological conclusions, and should avoid extrapolating from class-level patent data to this specific compound.

Quote Request

Request a Quote for 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.